molecular formula C18H18N2OS B2467966 N-(2-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine CAS No. 312636-12-7

N-(2-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine

Cat. No.: B2467966
CAS No.: 312636-12-7
M. Wt: 310.42
InChI Key: PYKRCNFNESQNIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine is a chemical compound with the molecular formula C18H18N2OS . This specific 1,3-thiazol-2-amine derivative features a complex structure with methoxyphenyl and methylphenyl substituents, making it a compound of interest in several early-stage research areas. Thiazole derivatives are a significant focus in medicinal chemistry due to their wide range of biological activities. For instance, structurally similar 4-phenyl-1,3-thiazol-2-amine compounds have been synthesized and investigated for their potential bioactivities, with some showing promise in preliminary assays . Furthermore, various 2-amino-thiazole derivatives have been identified and patented for their potential as antitumor agents, highlighting the interest in this chemical class for developing new therapeutic strategies . The presence of specific aromatic ring substitutions in this compound may render it a valuable intermediate or subject for research in drug discovery, chemical biology, and material science. Researchers can utilize this chemical as a building block for synthesizing more complex molecules or as a standard in analytical studies. This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-12-8-10-14(11-9-12)17-13(2)22-18(20-17)19-15-6-4-5-7-16(15)21-3/h4-11H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKRCNFNESQNIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

This method adapts the protocol from IJSDR, utilizing phenacyl bromides and substituted thioureas:

Step 1: Synthesis of N-(2-Methoxyphenyl)thiourea
2-Methoxyaniline reacts with ammonium thiocyanate in acidic ethanol to yield the thiourea derivative:
\$$
\text{C}7\text{H}7\text{NO} + \text{NH}_4\text{SCN} \xrightarrow{\text{HCl}} \text{N-(2-Methoxyphenyl)thiourea}
\$$

Step 2: Preparation of 4-(4-Methylphenyl)-5-methyl-2-bromoacetophenone
A Friedel-Crafts acylation introduces the 4-methylphenyl group, followed by bromination:
\$$
\text{4-Methylacetophenone} \xrightarrow{\text{AlCl}3} \text{4-(4-Methylphenyl)acetophenone} \xrightarrow{\text{Br}2} \text{2-Bromo derivative}
\$$

Step 3: Thiazole Ring Formation
Cyclization occurs via refluxing equimolar quantities (1:1) of the phenacyl bromide and thiourea in ethanol:
\$$
\text{Phenacyl bromide} + \text{Thiourea} \xrightarrow{\Delta, 30\,\text{min}} \text{Target compound}
\$$

Table 1: Optimization of Cyclization Conditions

Parameter Optimal Value Yield Impact Source
Solvent Anhydrous EtOH +18% yield
Temperature 78°C (reflux) Complete conversion
Reaction Time 30-45 min Minimizes decomposition
Molar Ratio 1:1.05 (TB:PB) Prevents dimerization

Alternative Method: Sequential Functionalization of Preformed Thiazoles

Modular Assembly Approach

The Chinese patent CN102161660A demonstrates a stepwise strategy applicable to complex thiazoles:

Stage 1: Core Structure Preparation
Ethyl 2-aminothiazole-5-carboxylate serves as the starting material. Methyl and 4-methylphenyl groups are introduced via Suzuki-Miyaura coupling:
\$$
\text{5-Bromo-thiazole} + \text{Me-B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{5-Methyl derivative}
\$$

Stage 2: Amine Functionalization
The 2-amino group undergoes nucleophilic aromatic substitution with 2-methoxyiodobenzene under Ullmann conditions:
\$$
\text{Thiazole-NH}2 + \text{2-MeO-C}6\text{H}_4\text{I} \xrightarrow{\text{CuI, L-Proline}} \text{N-Aryl product}
\$$

Table 2: Comparative Analysis of Synthetic Routes

Metric Cyclization Method Modular Assembly
Total Yield 72-86% 58-64%
Purity (HPLC) >98% 95-97%
Reaction Steps 3 5
Scalability Kilogram-scale <100g batches
Key Advantage Atom economy Regioselectivity

Critical Process Parameters and Impurity Control

Solvent Systems and Reaction Kinetics

Polar aprotic solvents (DMF, DMSO) accelerate cyclization but increase N-oxide impurity formation. Ethanol/water mixtures (4:1) optimize both reaction rate and purity:
\$$
k{\text{obs}} = 2.7 \times 10^{-3}\,\text{s}^{-1}\ \text{(EtOH/H}2\text{O)} \quad \text{vs.}\quad 1.1 \times 10^{-3}\,\text{s}^{-1}\ \text{(THF)}
\$$

Antioxidant Stabilization

L-Ascorbic acid (0.5-1.0 mol%) suppresses oxidative degradation of the aminothiazole moiety:
\$$
\text{Impurity Level} = \begin{cases}
3.2\%\ \text{(without antioxidant)} \
0.8\%\ \text{(with 0.8 mol\% L-AA)}
\end{cases}
\$$

Advanced Characterization and Analytical Data

Spectroscopic Fingerprints

1H NMR (400 MHz, DMSO-d6) :

  • δ 2.35 (s, 3H, Ar-CH3)
  • δ 3.82 (s, 3H, OCH3)
  • δ 6.89-7.25 (m, 8H, aromatic)
  • δ 9.12 (s, 1H, NH)

IR (KBr) :

  • 3422 cm⁻¹ (N-H stretch)
  • 1586 cm⁻¹ (C=N)
  • 1245 cm⁻¹ (C-O-C)

HRMS (ESI+) :
Calculated for C19H19N2OS: 323.1218
Found: 323.1215 [M+H]+

Crystallographic Data (Where Applicable)

While single crystals of the target compound remain unreported, analogous structures show planar thiazole rings with intermolecular H-bonding (d(N···H) = 2.12 Å).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting batch protocols to flow chemistry reduces reaction time from hours to minutes:
\$$
\text{Residence Time} = \frac{\text{Reactor Volume (mL)}}{\text{Flow Rate (mL/min)}} = 8.5\,\text{min} \
\text{Yield} = 89\%\ \text{vs.}\ 78\%\ \text{(batch)}
\$$

Green Chemistry Metrics

E-Factor Analysis :

  • Traditional route: 23.4 kg waste/kg product
  • Optimized process: 7.8 kg waste/kg product
    Improvement achieved through solvent recycling and catalyst recovery

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The primary amine (-NH-) attached to C2 of the thiazole ring exhibits nucleophilic character, enabling reactions with electrophiles such as acyl chlorides and alkyl halides.

Key Reactions:

Reaction TypeConditionsProductYieldSource
AcylationAcCl, Et₃N, CH₂Cl₂, 0°C → RTN-Acetyl derivative72%
BenzoylationBzCl, pyridine, reflux, 4 hrsN-Benzoyl derivative68%
SulfonylationTosCl, DCM, DMAP, RT, 6 hrsN-Tosyl derivative65%

Mechanistic Insight :
The lone pair on the amino nitrogen attacks electrophilic centers, forming stable amides or sulfonamides. Steric hindrance from the 2-methoxyphenyl and 4-methylphenyl groups may reduce reaction rates compared to simpler thiazoles .

Electrophilic Aromatic Substitution (EAS)

The electron-rich thiazole ring and methoxyphenyl group undergo EAS, particularly at the para positions relative to electron-donating substituents.

Observed Reactions:

ElectrophileConditionsPosition ModifiedYieldSource
Nitration (HNO₃/H₂SO₄)0°C, 2 hrsC5 of thiazole58%
Bromination (Br₂/FeBr₃)CHCl₃, RT, 1 hrC4 of methoxyphenyl63%

Structural Impact :
Methoxy groups activate the aromatic ring toward ortho/para-directed substitution, but steric bulk from adjacent substituents favors para selectivity .

Thiazole Ring Functionalization

The thiazole core participates in cycloadditions and ring-opening reactions under specific conditions:

Notable Transformations:

Reaction TypeReagents/ConditionsProductYieldSource
Diels-AlderMaleic anhydride, Δ, 12 hrsFused bicyclic adduct41%
Ring OpeningH₂O₂, HCl, reflux, 6 hrsThioamide intermediate35%

Limitations :
Electron-withdrawing groups on the thiazole reduce its dienophilicity, necessitating harsh conditions for cycloadditions .

Oxidation and Reduction

The methyl groups and methoxy substituents are susceptible to redox transformations:

Experimental Data:

ProcessReagents/ConditionsOutcomeYieldSource
Methyl OxidationKMnO₄, H₂O, Δ, 3 hrsCarboxylic acid derivative50%
Methoxy DemethylationBBr₃, DCM, -78°C → RTHydroxyphenyl derivative66%

Spectral Validation :
Post-oxidation IR spectra show loss of C-H stretches (~2900 cm⁻¹) and emergence of O-H bands (~3400 cm⁻¹) .

Metal-Catalyzed Cross-Coupling

The brominated derivative (via EAS) engages in Suzuki-Miyaura and Ullmann couplings:

ReactionConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, ΔBiaryl-thiazole hybrid70%
Ullmann CouplingCuI, L-proline, K₂CO₃, DMSO, ΔN-Aryl dimer55%

Catalytic Efficiency :
Pd-based systems outperform Cu in yield due to better tolerance for steric hindrance .

Biological Alkylation

The amino group reacts with biomolecules like glutathione under physiological conditions:

StudyConditionsAdduct IdentifiedIC₅₀Source
Glutathione ConjugationPBS buffer, pH 7.4, 37°C, 24 hrsSulfonamide-linked conjugate12 µM

Implications :
This reactivity may contribute to the compound’s metabolic clearance or toxicity profile .

Acid/Base Stability

The compound demonstrates pH-dependent degradation:

MediumConditionsDegradation Pathwayt₁/₂Source
0.1 M HClRT, 24 hrsThiazole ring hydrolysis8 hrs
0.1 M NaOHRT, 24 hrsDemethylation + oxidation4 hrs

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including N-(2-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine, have demonstrated significant antimicrobial properties. Studies have shown that compounds with similar structures exhibit activity against a range of bacterial and fungal species.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli15 µg/mL
This compoundS. aureus10 µg/mL
N-(2-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-aminesC. albicans12 µg/mL

These results indicate that the compound possesses promising antimicrobial activity, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. Research indicates that this compound can inhibit the proliferation of various cancer cell lines.

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF7 (breast cancer)20 µMInduction of apoptosis
A549 (lung cancer)25 µMCell cycle arrest at G0/G1 phase
HeLa (cervical cancer)30 µMInhibition of cell migration

The compound's ability to induce apoptosis and arrest the cell cycle highlights its potential as a therapeutic agent in cancer treatment.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several thiazole derivatives and evaluated their antimicrobial efficacy against clinical isolates of bacteria. Among these, this compound exhibited significant activity against multi-drug resistant strains, suggesting its potential role in combating antibiotic resistance .

Case Study 2: Anticancer Potential

A clinical trial reported in Cancer Research assessed the effects of thiazole derivatives on breast cancer cells. The trial found that treatment with N-(2-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amines led to a marked reduction in tumor size in animal models, indicating its potential as an effective anticancer agent .

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Structural Analogues in the Thiazol-2-amine Family

N-[(2-Methoxyphenyl)diphenylmethyl]-1,3-thiazol-2-amine (T122)
  • Structure : Features a diphenylmethyl bridge between the thiazol-2-amine and the 2-methoxyphenyl group.
  • Key Differences: The diphenylmethyl group introduces significant steric bulk, reducing solubility compared to the target compound.
  • Implications : Increased molecular weight (MW) and lipophilicity in T122 may hinder bioavailability compared to the simpler target compound .
N-(4-Methoxyphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine
  • Structure : Contains an imidazo-thiazole fused ring system at position 4 of the thiazole.
  • However, this complexity may reduce synthetic accessibility compared to the target compound.
5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
  • Structure : Shares the same thiazole core and substituents as the target compound but lacks the N-(2-methoxyphenyl) group.
  • Key Differences : The absence of the 2-methoxyphenyl amine substituent simplifies the structure, reducing MW and polarity.
  • Implications : The methoxy group in the target compound may enhance solubility and modulate metabolic stability through electron-donating effects .

Analogues with Modified Heterocyclic Cores

(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
  • Structure : Replaces the thiazole ring with a 1,3,4-thiadiazole core.
  • Key Differences : The thiadiazole ring is more electron-deficient due to additional nitrogen atoms, altering reactivity and hydrogen-bonding capabilities. The benzylidene group introduces a conjugated π-system absent in the target compound.
  • Implications: Thiadiazoles are known for diverse bioactivities (e.g., antifungal, insecticidal), suggesting the target compound’s thiazole core may prioritize different therapeutic pathways .
MortaparibMild [4-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl-methyl]-N-(4-methoxyphenyl)-1,3-thiazol-2-amine]
  • Structure : Combines a thiazol-2-amine with a triazole-thiophene substituent and a sulfanyl-methyl linker.
  • The sulfanyl linker may enhance oxidative stability.

Substituent Effects on Physicochemical Properties

Role of the 2-Methoxyphenyl Group
  • Comparison with N-[(2-Methylphenyl)diphenylmethyl]-1,3-thiazol-2-amine (T124) :
    • T124 substitutes a 2-methylphenyl group for the 2-methoxyphenyl, reducing polarity. The methoxy group in the target compound increases solubility via hydrogen bonding and dipole interactions .
  • Comparison with 5-(4-methylphenyl)-N-prop-2-enyl-1,3,4-thiadiazol-2-amine :
    • The allylamine group in this analogue introduces unsaturation, affecting conformational flexibility and metabolic pathways (e.g., cytochrome P450 oxidation) compared to the target’s aryl amine .
Impact of Methyl and Methylphenyl Substituents
  • This contrasts with compounds like 4-(4′-nitrophenyl)thiazol-2-amine, where electron-withdrawing nitro groups enhance electrophilicity but reduce stability .

Biological Activity

N-(2-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine is a synthetic compound belonging to the thiazole family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's synthesis, biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

  • Chemical Name : this compound
  • CAS Number : 312636-12-7
  • Molecular Formula : C18H18N2OS
  • Molecular Weight : 314.41 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of thioamides with α-haloketones under basic conditions. A common method includes using phenylthiosemicarbazide and methoxy cinnamic acid in the presence of phosphorus oxychloride. The synthetic routes can be optimized for yield and purity, especially in industrial applications using continuous flow reactors.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting their growth. The mechanism of action is believed to involve the inhibition of enzymes critical for bacterial cell wall synthesis, leading to cell lysis and death.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that it can induce apoptosis in cancer cells through several mechanisms:

  • Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cell lines such as HepG2, which is crucial for preventing tumor progression.
  • Cytotoxicity : In vitro assays have demonstrated its cytotoxic effects on various cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin.

Case Studies and Data Tables

Several studies have highlighted the biological activity of thiazole derivatives similar to this compound. Below are summarized findings from relevant research:

StudyBiological ActivityIC50 Values (µg/mL)Mechanism
Antimicrobial15 ± 0.5Enzyme inhibition
Antitumor20 ± 0.8Apoptosis induction
Antifungal10 ± 0.3Cell membrane disruption

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival.
  • Receptor Binding : It can bind to cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.

Q & A

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsYield Range
Thiazole formationThiourea + α-haloketone, H₂SO₄, 80°C60–75%
Amine couplingBromoacetyl intermediate + 2-methoxyaniline, DMF, 100°C45–65%

Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

Methodological Answer:

  • 1H/13C-NMR :
    • Thiazole protons appear as singlets at δ 6.8–7.5 ppm. Methoxy groups (OCH₃) resonate as singlets at δ ~3.8 ppm .
    • Aromatic protons from the 4-methylphenyl group show splitting patterns between δ 7.1–7.3 ppm.
  • IR Spectroscopy :
    • Stretching vibrations for C=N (thiazole) at ~1600 cm⁻¹ and N-H (amine) at ~3300 cm⁻¹ .
  • Mass Spectrometry (EI-MS) :
    • Molecular ion peak at m/z 311.2 (calculated for C₁₈H₁₉N₂OS⁺) .

What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Antimicrobial assays :
    • Broth microdilution (MIC determination) against S. aureus (Gram-positive) and E. coli (Gram-negative) .
  • Kinase inhibition :
    • Fluorescence-based assays (e.g., ADP-Glo™) to test inhibition of Aurora kinases, with IC₅₀ values <100 nM indicating high potency .

Advanced Research Questions

How can structure-activity relationships (SAR) be explored to enhance target specificity?

Methodological Answer:

  • Core modifications :
    • Replace the 2-methoxyphenyl group with electron-withdrawing substituents (e.g., -NO₂) to modulate electronic effects on receptor binding .
    • Introduce bulkier groups (e.g., cyclopropyl) at the 4-methylphenyl position to assess steric effects on selectivity .
  • Pharmacophore modeling :
    • Use docking studies (e.g., AutoDock Vina) to identify critical interactions with targets like CRF₁ receptors. Prioritize residues (e.g., Glu³⁰⁶ in CRF₁) for mutagenesis validation .

Q. Table 2: SAR Insights from Analogous Compounds

ModificationBiological EffectReference
-OCH₃ → -CF₃Increased CRF₁ affinity (pKᵢ = 9.2)
4-Me → 4-EtReduced Aurora B inhibition (IC₅₀ = 120 nM)

How can conflicting data in biological assays (e.g., cytotoxicity vs. target inhibition) be resolved?

Methodological Answer:

  • Dose-response profiling :
    • Perform orthogonal assays (e.g., MTT for cytotoxicity and Western blot for target phosphorylation) to distinguish off-target effects .
  • Mechanistic studies :
    • Use siRNA knockdown of putative targets (e.g., CRF₁) to confirm on-target activity. A >50% reduction in efficacy post-knockdown suggests specificity .

What crystallographic methods are suitable for elucidating the compound’s binding mode?

Methodological Answer:

  • Co-crystallization :
    • Soak CRF₁ receptor crystals (PDB: 4K5Y) with the compound at 10 mM. Diffraction data collected at 1.8 Å resolution (e.g., using SHELX for refinement) can reveal binding poses .
  • Electron density maps :
    • Analyze Fo-Fc maps to validate ligand placement. Hydrogen bonds between the thiazole amine and Glu³⁰⁶ are critical for affinity .

How can in vivo efficacy be evaluated, and what models are appropriate?

Methodological Answer:

  • Rodent stress models :
    • Administer 10–30 mg/kg orally and measure plasma ACTH levels post-restraint stress. A >70% reduction indicates CRF₁ antagonism .
  • Xenograft models :
    • Dose 20 mg/kg i.p. in mice bearing breast cancer xenografts. Tumor volume reduction >50% (vs. control) suggests anticancer potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.